molecular formula C10H9FN2S B1372676 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1087784-76-6

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No. B1372676
M. Wt: 208.26 g/mol
InChI Key: GZPIZKSLZPPUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C10H9FN2S and a molecular weight of 208.26 . It is also known by the synonyms “2-Thiazolamine, 4-[(2-fluorophenyl)methyl]-” and "4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine" .


Physical And Chemical Properties Analysis

The predicted boiling point of “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is 349.2±22.0 °C, and its predicted density is 1.317±0.06 g/cm3 . Its pKa value is predicted to be 4.32±0.10 .

Scientific Research Applications

Application 1: Inhibitor of Human Equilibrative Nucleoside Transporters

  • Summary of the Application : This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
  • Methods of Application or Experimental Procedures : Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models . The inhibitory effects of the compound on ENT1 and ENT2 were studied using a [3H]uridine uptake study .
  • Results or Outcomes : The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . Among the analogues tested, compound 3c was the most potent inhibitor . Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . The inhibitory effect of compound 3c could not be washed out . Compound 3c did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 . Therefore, similar to the original compound, compound 3c was an irreversible and non-competitive inhibitor .

Application 2: Antiviral Activity

  • Summary of the Application : Indole derivatives, which include “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine”, have been found to possess antiviral activity . They have been reported as antiviral agents against influenza A .
  • Methods of Application or Experimental Procedures : The antiviral activity of these compounds is typically evaluated using in vitro models .
  • Results or Outcomes : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Application 3: Antibacterial Activity

  • Summary of the Application : The Schiff base ligand “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” and its metal (II) complexes have been found to exhibit antibacterial activity .
  • Methods of Application or Experimental Procedures : The antibacterial activity of these compounds is typically evaluated using in vitro models . The compounds are tested against both Gram-negative and Gram-positive bacteria using the disc diffusion method .
  • Results or Outcomes : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Application 4: Antiviral Activity

  • Summary of the Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which include “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine”, have been reported as antiviral agents . They showed inhibitory activity against influenza A .
  • Methods of Application or Experimental Procedures : The antiviral activity of these compounds is typically evaluated using in vitro models .
  • Results or Outcomes : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Application 5: Component of Benzhydryl Compounds

  • Summary of the Application : “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is a synthetic molecule of the benzhydryl class . Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule .
  • Methods of Application or Experimental Procedures : These compounds are synthesized in the lab .
  • Results or Outcomes : N-methyl-4,4-difluoro-modafinil, or 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-methylacetamide, is one such benzhydryl compound that contains a fluorine group bound to each benzene ring at R4 .

properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-14-10(12)13-8/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPIZKSLZPPUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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